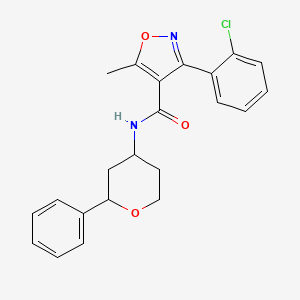![molecular formula C15H22N2O4 B6969437 1-[3-(2-Methoxyethyl)morpholin-4-yl]-2-pyridin-3-yloxypropan-1-one](/img/structure/B6969437.png)
1-[3-(2-Methoxyethyl)morpholin-4-yl]-2-pyridin-3-yloxypropan-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[3-(2-Methoxyethyl)morpholin-4-yl]-2-pyridin-3-yloxypropan-1-one is a synthetic organic compound that features a morpholine ring, a pyridine ring, and a propanone moiety
Preparation Methods
The synthesis of 1-[3-(2-Methoxyethyl)morpholin-4-yl]-2-pyridin-3-yloxypropan-1-one typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Morpholine Ring: The morpholine ring can be synthesized from diethanolamine and sulfuric acid under reflux conditions.
Attachment of the Pyridine Ring: The pyridine ring is introduced through a nucleophilic substitution reaction, where a pyridine derivative reacts with the morpholine intermediate.
Formation of the Propanone Moiety:
Industrial production methods may involve optimization of these steps to increase yield and reduce costs, often using catalysts and controlled reaction conditions to ensure high purity and efficiency.
Chemical Reactions Analysis
1-[3-(2-Methoxyethyl)morpholin-4-yl]-2-pyridin-3-yloxypropan-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: Nucleophilic substitution reactions can occur at the pyridine ring, where nucleophiles replace substituents on the ring.
Condensation: The compound can participate in condensation reactions with aldehydes or ketones to form larger molecules.
Common reagents and conditions for these reactions include acidic or basic catalysts, varying temperatures, and solvents like ethanol or dichloromethane. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1-[3-(2-Methoxyethyl)morpholin-4-yl]-2-pyridin-3-yloxypropan-1-one has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in drug design, particularly for its interactions with biological targets.
Biological Research: It is used in studies involving enzyme inhibition and receptor binding, providing insights into biochemical pathways.
Industrial Applications: The compound is explored for its use in the synthesis of advanced materials and as an intermediate in the production of other chemicals.
Mechanism of Action
The mechanism of action of 1-[3-(2-Methoxyethyl)morpholin-4-yl]-2-pyridin-3-yloxypropan-1-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound binds to these targets, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
1-[3-(2-Methoxyethyl)morpholin-4-yl]-2-pyridin-3-yloxypropan-1-one can be compared with similar compounds, such as:
Morpholine Derivatives: Compounds like 4-morpholin-4-yl-piperidine-1-carboxylic acid have similar structural features but differ in their functional groups and applications.
Pyridine Derivatives: Compounds containing pyridine rings, such as nicotinamide, share some chemical properties but have distinct biological activities.
The uniqueness of this compound lies in its combination of the morpholine and pyridine rings with the propanone moiety, providing a versatile scaffold for various applications.
Properties
IUPAC Name |
1-[3-(2-methoxyethyl)morpholin-4-yl]-2-pyridin-3-yloxypropan-1-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22N2O4/c1-12(21-14-4-3-6-16-10-14)15(18)17-7-9-20-11-13(17)5-8-19-2/h3-4,6,10,12-13H,5,7-9,11H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WDPQKMHCNQJLMF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)N1CCOCC1CCOC)OC2=CN=CC=C2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![N-[1-(5-cyclopropyl-1,2,4-oxadiazol-3-yl)cyclopentyl]-2-methylpyrazole-3-sulfonamide](/img/structure/B6969356.png)
![3-[5-Methyl-4-[1-(1-methylpyrazol-4-yl)-2-oxopiperidin-3-yl]-1,2,4-triazol-3-yl]benzonitrile](/img/structure/B6969363.png)

![1-[1-(2-Fluorophenyl)piperidin-3-yl]-3-(6-methylpyridin-2-yl)urea](/img/structure/B6969404.png)
![3-[(4-Cyclopropylsulfonylpiperazin-1-yl)methyl]-1,2-oxazole](/img/structure/B6969412.png)
![N-methyl-6-[4-(1-thiophen-3-ylethyl)piperazin-1-yl]pyridazine-3-carboxamide](/img/structure/B6969419.png)
![1-(6-Methylpyridin-2-yl)-3-[2-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)ethyl]urea](/img/structure/B6969429.png)
![2-(Furan-3-yl)-1-[3-(2-methoxyethyl)morpholin-4-yl]ethanone](/img/structure/B6969445.png)
![(5-Fluoropyridin-3-yl)-[3-(2-methoxyethyl)morpholin-4-yl]methanone](/img/structure/B6969453.png)
![[3-(2-Methoxyethyl)morpholin-4-yl]-pyrimidin-5-ylmethanone](/img/structure/B6969454.png)
![1-[3-(2-Methoxyethyl)morpholin-4-yl]-3-(1,3-thiazol-2-yl)propan-1-one](/img/structure/B6969471.png)

![6-[4-(1-Hydroxybutan-2-yl)piperazin-1-yl]pyridine-3-carbonitrile](/img/structure/B6969488.png)
![N-[[3-(difluoromethyl)-1-methylpyrazol-4-yl]methyl]-2-oxabicyclo[4.2.0]octan-7-amine](/img/structure/B6969493.png)
